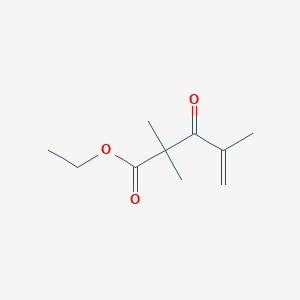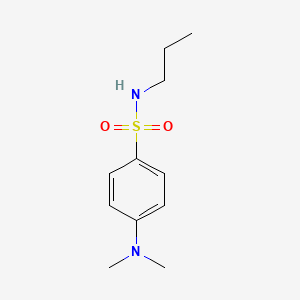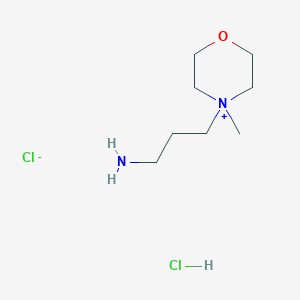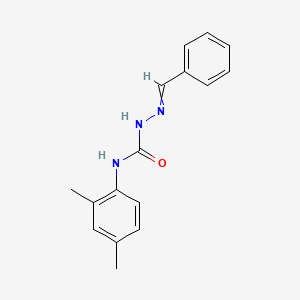
Silver(2+) bromide chloride (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver(2+) bromide chloride (1/1/1) is a chemical compound consisting of silver cations (Ag^2+), bromide anions (Br^-), and chloride anions (Cl^-) in a 1:1:1 ratio. This compound is known for its unique properties and applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Direct Combination: Silver(2+) bromide chloride can be synthesized by directly combining silver nitrate (AgNO3), hydrobromic acid (HBr), and hydrochloric acid (HCl) in an aqueous solution.
Precipitation Reaction: Mixing solutions containing silver ions (Ag^2+), bromide ions (Br^-), and chloride ions (Cl^-) results in the formation of silver(2+) bromide chloride as a precipitate.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches using large reactors where the reactants are mixed under controlled conditions to ensure consistent quality.
Continuous Process: Some industrial processes use a continuous flow system where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: Silver(2+) bromide chloride can undergo oxidation reactions where it loses electrons.
Reduction: Reduction reactions involve the gain of electrons by the compound.
Substitution: Substitution reactions occur when one of the halide ions (Br^- or Cl^-) is replaced by another ion.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Silver oxide (Ag2O) and other silver salts.
Reduction Products: Silver metal (Ag) and other reduced forms of silver.
Substitution Products: Compounds where bromide or chloride ions are replaced by other anions.
Applications De Recherche Scientifique
Silver(2+) bromide chloride has several applications in scientific research:
Chemistry: Used in the study of precipitation reactions and solubility equilibria.
Biology: Employed in biological assays to detect the presence of specific ions.
Medicine: Utilized in medical imaging and diagnostic tests.
Industry: Applied in the production of photographic materials and other silver-based products.
Mécanisme D'action
The mechanism by which silver(2+) bromide chloride exerts its effects involves the interaction of silver ions with biological molecules. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity through various pathways.
Comparaison Avec Des Composés Similaires
Silver Bromide (AgBr): Used in photographic materials due to its photosensitivity.
Silver Chloride (AgCl): Employed in medical imaging and as a reagent in chemical reactions.
Silver Iodide (AgI): Utilized in cloud seeding and other industrial applications.
Uniqueness: Silver(2+) bromide chloride is unique in its combination of bromide and chloride ions, which provides it with distinct chemical properties and applications compared to other silver halides.
Propriétés
Numéro CAS |
202934-75-6 |
|---|---|
Formule moléculaire |
AgBrCl |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
bromo(chloro)silver |
InChI |
InChI=1S/Ag.BrH.ClH/h;2*1H/q+2;;/p-2 |
Clé InChI |
ZEUDGVUWMXAXEF-UHFFFAOYSA-L |
SMILES canonique |
Cl[Ag]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)


![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)

